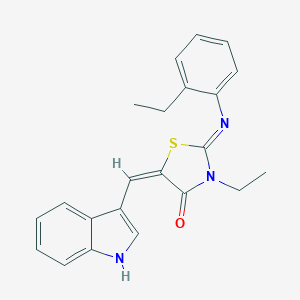

![molecular formula C31H25ClFNO3 B297768 4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B297768.png)

4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione, commonly known as AZD-6244, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in the regulation of cell growth, differentiation, and survival. AZD-6244 has shown promising results in preclinical and clinical studies for the treatment of various types of cancer.

Mécanisme D'action

AZD-6244 exerts its antitumor activity by inhibiting the 4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione pathway, which is frequently dysregulated in cancer cells. The 4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione pathway consists of a series of protein kinases that transmit signals from the cell surface to the nucleus, regulating cell growth, differentiation, and survival. AZD-6244 specifically inhibits the kinase activity of MEK1 and MEK2, which are upstream regulators of the 4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione pathway. By inhibiting MEK1/2, AZD-6244 blocks the activation of downstream effectors, such as ERK1/2, which are involved in cell proliferation and survival.

Biochemical and Physiological Effects:

AZD-6244 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in preclinical studies. In addition, AZD-6244 has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). These effects are mediated by the inhibition of the 4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione pathway, which regulates multiple cellular processes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using AZD-6244 in lab experiments is its specificity for MEK1/2, which allows for the selective inhibition of the 4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione pathway. This specificity reduces the potential for off-target effects and toxicity. Another advantage is the availability of AZD-6244 as a small molecule inhibitor, which allows for easy administration and dosing in preclinical studies.

One limitation of using AZD-6244 in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Another limitation is the potential for resistance to develop over time, as cancer cells can activate alternative signaling pathways to bypass the inhibition of the 4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione pathway.

Orientations Futures

For the development of AZD-6244 include the identification of biomarkers that can predict response to treatment, the optimization of dosing and administration schedules, and the investigation of combination therapies with other anticancer agents. In addition, further research is needed to understand the mechanisms of resistance to AZD-6244 and to develop strategies to overcome resistance. Overall, AZD-6244 has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, and further research is needed to fully realize its potential as an anticancer agent.

Méthodes De Synthèse

The synthesis of AZD-6244 involves several steps. The first step is the reaction of 4-chloro-3-fluoroaniline with ethyl acetoacetate to form 4-(4-chloro-3-fluorophenyl)-1,3-dioxobutane-2-carboxylic acid ethyl ester. This intermediate is then reacted with diphenylacetonitrile in the presence of sodium ethoxide to form 4-(4-chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione.

Applications De Recherche Scientifique

AZD-6244 has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including melanoma, pancreatic cancer, colorectal cancer, and non-small cell lung cancer. In preclinical studies, AZD-6244 has shown potent antitumor activity by inhibiting the 4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione pathway, which is frequently dysregulated in cancer cells. In clinical trials, AZD-6244 has shown promising results as a monotherapy and in combination with other anticancer agents.

Propriétés

Nom du produit |

4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |

|---|---|

Formule moléculaire |

C31H25ClFNO3 |

Poids moléculaire |

514 g/mol |

Nom IUPAC |

4-(4-chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |

InChI |

InChI=1S/C31H25ClFNO3/c1-3-30-23(18-11-7-5-8-12-18)24(19-13-9-6-10-14-19)31(4-2,29(30)37)26-25(30)27(35)34(28(26)36)20-15-16-21(32)22(33)17-20/h5-17,25-26H,3-4H2,1-2H3 |

Clé InChI |

QKHBDTWAFKAVFT-UHFFFAOYSA-N |

SMILES |

CCC12C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)F)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC |

SMILES canonique |

CCC12C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)F)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297686.png)

![ethyl 2-[(2-isopropoxy-1-naphthyl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297687.png)

![2-[(2-Phenoxyethyl)sulfanyl]-4,6-pyrimidinediamine](/img/structure/B297688.png)

![ethyl 2-(2,3-dimethoxybenzylidene)-5-(2-methoxyphenyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297691.png)

![ethyl 2-[4-(methoxycarbonyl)benzylidene]-5-(3-methoxyphenyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297692.png)

![methyl 2-[(4-methoxy-1-naphthyl)methylene]-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297693.png)

![methyl 2-(2,3-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297696.png)

![ethyl 2-(2-ethoxy-3-methoxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297698.png)

![methyl 2-(3-bromo-4-ethoxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297701.png)

![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297702.png)

![ethyl 2-(4-hydroxy-3-methoxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297704.png)

![methyl 2-(5-bromo-2-hydroxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297705.png)

![{4-[(6-(ethoxycarbonyl)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B297706.png)